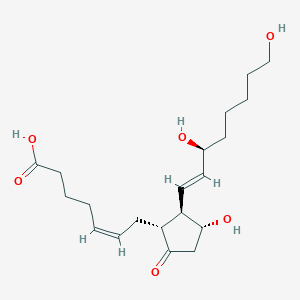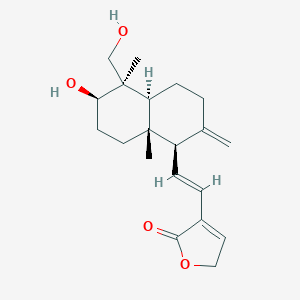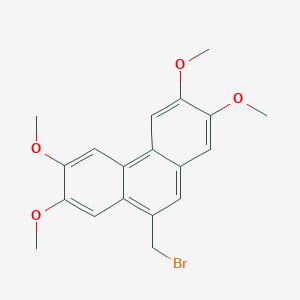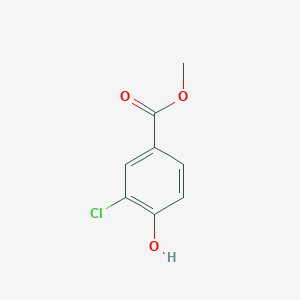
Iberiotoxin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Iberiotoxin has a wide range of scientific research applications:
Wirkmechanismus
Iberiotoxin exerts its effects by binding to the outer face of the large-conductance calcium-activated potassium channels with high affinity (Kd 1 nM) . This binding decreases both the probability of opening and the open time of the channel, thereby inhibiting the current through the channel . The molecular targets of this compound are the BK channels, which play a crucial role in regulating membrane potential and cellular excitability .
Safety and Hazards
Zukünftige Richtungen
Ongoing research using novel, specific blockers and agonists of BK/β4, and β4 knockout mice, will continue to move the field forward in understanding the function of these channels . Given the strong links between ion channel function and regulation of tumour growth, metastasis and chemotherapy resistance, it is likely that further work in this area will facilitate the development of new therapeutic approaches .
Biochemische Analyse
Biochemical Properties
Iberiotoxin selectively inhibits the current through large-conductance calcium-activated potassium channels . It binds to the outer face of these channels with high affinity . This interaction decreases both the probability of opening and the open time of the channel .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause cell cycle arrest and apoptosis in glioma cells . In addition, it has been found to reduce the severity of rheumatoid arthritis in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the outer face of large-conductance calcium-activated potassium channels . This binding inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the severity of rheumatoid arthritis
Metabolic Pathways
It is known that the toxin interacts with large-conductance calcium-activated potassium channels .
Transport and Distribution
It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels .
Subcellular Localization
It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels , suggesting that it may be localized to the cell membrane where these channels are found.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iberiotoxin can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the toxin from scorpion venom. The venom is collected from the scorpions and subjected to a series of chromatographic techniques to isolate the this compound . This process ensures the high purity and biological activity of the toxin.
Analyse Chemischer Reaktionen
Types of Reactions
Iberiotoxin primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation . It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid . The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide.
Major Products
The major product of the synthesis is the this compound peptide itself. During degradation, the peptide may be broken down into its constituent amino acids.
Vergleich Mit ähnlichen Verbindungen
Iberiotoxin is similar to other scorpion toxins such as charybdotoxin and noxiustoxin . These toxins also inhibit potassium channels but differ in their selectivity and potency. This compound is unique in its high selectivity for BK channels, whereas charybdotoxin and noxiustoxin have broader target profiles .
List of Similar Compounds
- Charybdotoxin
- Noxiustoxin
- Agitoxin
- Margatoxin
Eigenschaften
IUPAC Name |
5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVVLOBNHIMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C179H274N50O55S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045948 | |
| Record name | Iberiotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4231 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129203-60-7 | |
| Record name | Iberiotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iberiotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iberiotoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Iberiotoxin (IbTX) and what is it primarily known for?
A: this compound (IbTX) is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion ( Buthus tamulus ). [, , , ] It is a potent and selective inhibitor of large conductance calcium-activated potassium (BKCa) channels. [, , , , , ]
Q2: How does this compound interact with BKCa channels?
A: this compound binds with high affinity to the extracellular side of BKCa channels, physically blocking the pore and preventing the flow of potassium ions. [, ] This interaction is highly specific for BKCa channels, with little to no effect on other types of potassium channels. [, , ]
Q3: What are the downstream effects of this compound blocking BKCa channels?
A: By blocking BKCa channels, this compound prevents the efflux of potassium ions from cells. [] This can lead to:
- Increased excitability: In neurons and muscle cells, depolarization can lead to increased action potential firing or contraction. [, ]
- Alterations in calcium signaling: BKCa channels are often co-localized with voltage-gated calcium channels, and their activation can influence calcium influx. Blocking BKCa channels can therefore disrupt calcium-dependent processes. []
- Changes in vascular tone: BKCa channels play a role in regulating smooth muscle tone in blood vessels. Blocking these channels can lead to vasoconstriction. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C177H271N57O53S7 and a molecular weight of 4010.5 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A: While spectroscopic data is limited in the provided research, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. [, ]
Q6: How does the structure of this compound relate to its activity?
A: The specific amino acid sequence and three-dimensional structure of this compound are crucial for its high affinity and selectivity for BKCa channels. [, ]
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A: While the provided research doesn't explicitly detail SAR studies on this compound, researchers often explore modifications to peptide toxins like this compound to understand the impact of specific structural features on their activity, potency, and selectivity. [, ]
Q8: Has this compound been used in any clinical trials?
A: The provided research does not mention any clinical trials involving this compound. As a potent toxin, its use in humans is likely limited to research purposes, and it's not currently an approved drug for any clinical indication. []
Q9: What are the main applications of this compound in research?
A9: this compound is a valuable tool in research to:
- Investigate the physiological roles of BKCa channels: By selectively blocking these channels, researchers can study their involvement in various cellular processes. [, , , , , , , , , ]
- Develop new drugs: Understanding how this compound interacts with BKCa channels can inform the design of novel therapeutic agents that target these channels. []
- Explore the mechanisms of action of other toxins: Studying the effects of this compound can provide insights into how other toxins, such as those from venomous animals, interact with ion channels. []
Q10: What is known about the toxicology and safety of this compound?
A: As a potent toxin, this compound can have adverse effects if not handled carefully. [] Research involving this compound requires strict adherence to safety regulations. []
Q11: What are some alternatives to this compound for studying BKCa channels?
A11: Other BKCa channel blockers include:
- Paxilline: A less selective blocker compared to this compound. [, ]
- Tetraethylammonium (TEA): A non-specific potassium channel blocker that also affects BKCa channels. [, , ]
- Penitrem A: A membrane-permeable BK channel blocker with potential as a research tool. []
Q12: What are the implications of discovering this compound-insensitive BK currents?
A: The discovery of this compound-insensitive BK currents suggests the existence of BK channel subtypes or isoforms with distinct pharmacological profiles. [] This highlights the complexity of BK channel physiology and pharmacology.
Q13: How does the presence of BKCa β subunits affect this compound sensitivity?
A: The presence of different BKCa β subunits can modulate the pharmacological properties of BK channels, including their sensitivity to this compound. [, ]
Q14: What is the role of BKCa channels in endothelium-dependent relaxation?
A: BKCa channels in vascular smooth muscle cells contribute to endothelium-dependent relaxation by hyperpolarizing the membrane and promoting vasodilation. [, , , ]
Q15: How does nitric oxide interact with BKCa channels in vascular smooth muscle?
A: Nitric oxide (NO) can activate BKCa channels in vascular smooth muscle, leading to vasodilation. This effect is mediated by the NO/cGMP pathway. [, ]
Q16: What are the effects of aging on BKCa channel expression and function?
A: Aging is associated with a decrease in BKCa channel expression and function in vascular smooth muscle, which may contribute to age-related vascular dysfunction. []
Q17: What is the role of BKCa channels in the regulation of neuronal excitability?
A: BKCa channels play a role in regulating neuronal excitability by contributing to action potential repolarization and afterhyperpolarization. [, , ]
Q18: How is calcium involved in the activation of BKCa channels?
A: BKCa channels are activated by increases in intracellular calcium concentration ([Ca2+]i). Calcium binding to the channel's intracellular domain triggers conformational changes that open the channel pore. [, ]
Q19: What is the role of inositol 1,4,5-trisphosphate (IP3) in BKCa channel activation?
A: Activation of receptors coupled to the phospholipase C (PLC) pathway can lead to IP3 production and subsequent release of calcium from intracellular stores, contributing to BKCa channel activation. []
Q20: What is the role of BKCa channels in the regulation of coronary blood flow?
A: BKCa channels in coronary artery smooth muscle contribute to the regulation of coronary blood flow by modulating vascular tone. [, ]
Q21: How does this compound affect coronary artery responses to different vasoactive agents?
A: this compound can enhance vasoconstriction induced by agents like serotonin and attenuate vasodilation induced by NO donors in coronary arteries. []
Q22: What is the role of BKCa channels in the regulation of bladder function?
A: BKCa channels in detrusor smooth muscle contribute to bladder relaxation and are involved in the regulation of bladder capacity and micturition. [, ]
Q23: How do β-adrenoceptor agonists affect BKCa channel activity in the bladder?
A: β-adrenoceptor agonists, such as isoproterenol, can activate BKCa channels in detrusor smooth muscle, leading to bladder relaxation. This effect is mediated by the cAMP/PKA pathway. []
Q24: What is the role of BKCa channels in the protective effects of volatile anesthetics?
A: Activation of BKCa channels may contribute to the cardioprotective effects of volatile anesthetics, such as isoflurane, in reducing myocardial infarct size. []
Q25: How does the expression of BKCa channels change during development?
A: The expression of BKCa channels can change during development, as demonstrated in studies of Xenopus larvae, where the expression of BKCa channels increases with developmental stage and contributes to the maturation of motor patterns. []
Q26: What is the role of BKCa channels in the regulation of cell volume?
A: BKCa channels can contribute to the regulation of cell volume by participating in regulatory volume decrease (RVD) responses, where cells reduce their volume after hypotonic swelling. []
Q27: How are BKCa channels involved in apoptosis?
A: BKCa channels have been implicated in the process of apoptosis, particularly in the apoptotic volume decrease (AVD) phase, where cells shrink before undergoing cell death. []
Q28: What is the significance of studying the environmental impact of toxins like this compound?
A: Understanding the environmental impact and degradation pathways of toxins like this compound is important for assessing their potential risks to ecosystems and developing strategies for responsible waste management. []
Q29: How can computational chemistry and modeling be applied to research on this compound and BKCa channels?
A29: Computational techniques can be used to:
- Simulate the interaction between this compound and BKCa channels: This can provide insights into the molecular details of binding and channel block. []
- Develop quantitative structure-activity relationship (QSAR) models: These models can predict the activity of this compound analogs based on their structural features, facilitating the design of new BKCa channel modulators. []
- Study the conformational dynamics of BKCa channels: This can help understand how channel gating is regulated and how toxins like this compound might affect these processes. []
Q30: What are the challenges and future directions in research on this compound and BKCa channels?
A30: Future research directions include:
- Developing more potent and selective BKCa channel modulators: This could lead to new therapeutic strategies for various diseases. []
- Further characterizing the structural and functional diversity of BKCa channels: This is crucial for understanding their physiological roles and developing targeted therapies. []
- Exploring the potential of BKCa channels as drug targets for diseases: This includes cardiovascular diseases, neurological disorders, and bladder dysfunction. [, , ]
- Developing novel drug delivery systems to improve the targeting and efficacy of BKCa channel modulators: This could enhance their therapeutic potential while minimizing side effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

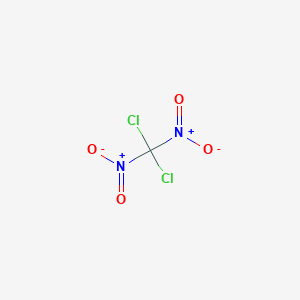

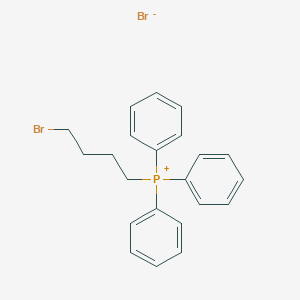
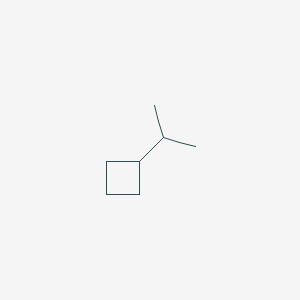
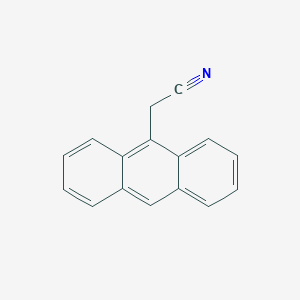
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
